![molecular formula C22H24N2O4S2 B2742327 1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1090034-05-1](/img/structure/B2742327.png)
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Anticancer Evaluation of Naphthoquinone Derivatives
Naphthoquinones, known for their role in organic synthesis, have led to the synthesis of phenylaminosulfanyl-naphthoquinone derivatives. These derivatives exhibit potent cytotoxic activity against several human cancer cell lines, such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), suggesting their potential as anticancer agents. The compounds demonstrate low toxicity in normal human kidney cells (HEK293), indicating a favorable therapeutic index. The mechanism involves apoptosis induction and cell cycle arrest, highlighting the research application in cancer therapy development (Ravichandiran et al., 2019).
Antihyperglycemic Activity of Thiazolidinediones
A series of naphthalenylsulfonyl-thiazolidinediones have been evaluated for their antihyperglycemic activity in diabetic mouse models. These studies reveal the significance of the naphthalene moiety in enhancing antihyperglycemic effects. The research underscores the potential application of such derivatives in treating non-insulin-dependent diabetes mellitus (NIDDM), offering insights into the design of new therapeutic agents (Zask et al., 1990).
Synthesis and Biological Evaluation of Retinoid X Receptor Agonists
Sulfonic acid analogues of known therapeutic compounds have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. These analogues are designed to minimize side effects by avoiding impact on RXR-dependent receptor pathways. The research demonstrates the application in synthesizing selective RXR agonists with potential therapeutic use in treating conditions like cutaneous T-cell lymphoma (CTCL), providing a pathway for developing improved treatments with better selectivity and potency (Heck et al., 2016).
Inhibitory Effects on Protein Kinase Activity
Isoquinolinesulfonamides, including derivatives with a naphthalenesulfonamide structure, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds offer a research avenue in developing inhibitors that are selective toward specific protein kinases, with applications in studying cellular signaling and potentially in designing new therapeutic agents (Hidaka et al., 1984).
Antibacterial Evaluation of Naphthalene Derivatives
Studies on the antibacterial activity of naphthalene derivatives have demonstrated significant activity against bacterial strains, suggesting their application in developing new antibacterial agents. The research highlights the importance of structural modification in enhancing antibacterial efficacy and provides a foundation for further exploration in antimicrobial therapy (Ravichandiran et al., 2015).
特性
IUPAC Name |
1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,17-12-19-6-2-1-3-7-19)23-13-15-24(16-14-23)30(27,28)22-11-10-20-8-4-5-9-21(20)18-22/h1-9,12,17-18H,10-11,13-16H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUERTHACNFJSLI-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydronaphthalene-2-sulfonyl)-4-(2-phenylethenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)
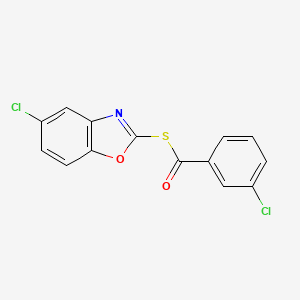
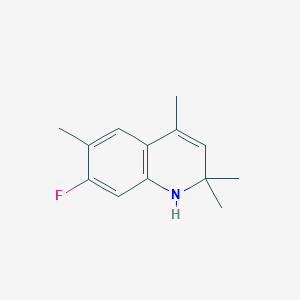
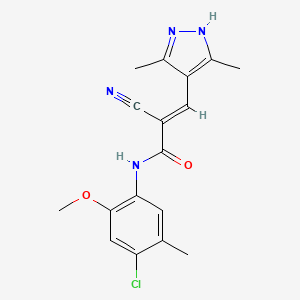
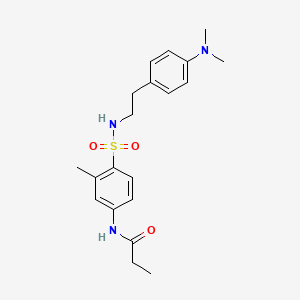
![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)
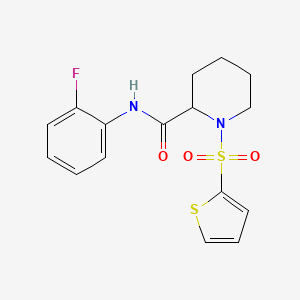

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide](/img/structure/B2742255.png)
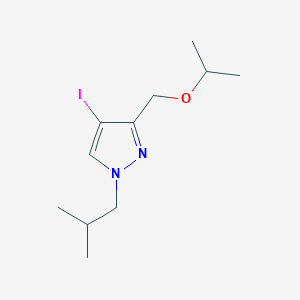
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)
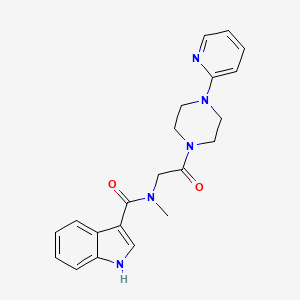
![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)